1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene
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Overview
Description
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene is a halogenated hydrocarbon with the molecular formula C3ClF5. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is primarily used in various industrial applications, including as a refrigerant and in the production of other fluorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene can be synthesized through several methods, including the halogenation of propene derivatives. One common approach involves the reaction of 1,2,3,3,3-pentafluoropropene with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactors. These reactors are designed to handle the corrosive nature of the reactants and products, and they operate under stringent safety protocols to prevent leaks and exposure. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine and fluorine atoms, which can affect the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used to oxidize this compound. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often performed in anhydrous solvents to prevent hydrolysis.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions or alkyl halides.
Major Products Formed:
Oxidation Products: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction Products: Reduction reactions can produce alcohols or alkanes as the major products.
Substitution Products: Substitution reactions can result in the formation of various fluorinated compounds, depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of other fluorinated compounds, which are valuable in various industrial processes. In biology, it is used as a reagent in the study of enzyme mechanisms and metabolic pathways. In medicine, it has potential applications in the development of new pharmaceuticals and diagnostic agents. In industry, it is used as a refrigerant and in the production of specialty chemicals.
Mechanism of Action
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene is similar to other halogenated hydrocarbons, such as 1,2-difluoroethylene and 2,3,3,3-tetrafluoropropene. its high fluorine content and unique chemical structure set it apart from these compounds. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.
Comparison with Similar Compounds
1,2-Difluoroethylene
2,3,3,3-Tetrafluoropropene
1,1,2-Trifluoroethylene
1,1,1,2-Tetrafluoroethane
Properties
IUPAC Name |
1-chloro-1,2,3,3,3-pentafluoroprop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5/c4-2(6)1(5)3(7,8)9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLPMHLSZDVUMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694143 |
Source
|
Record name | 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2804-49-1 |
Source
|
Record name | 1-Chloro-1,2,3,3,3-pentafluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2804-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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